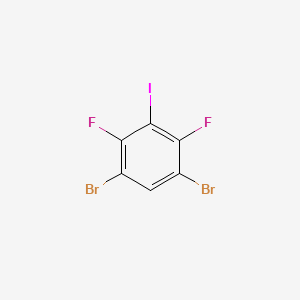

1,5-Dibromo-2,4-difluoro-3-iodobenzene

Overview

Description

Synthesis Analysis

The synthesis of halogenated benzenes often involves regioselective bromination, ortho-metalation, and halogen/metal permutations. For example, derivatives like 1,2-dibromo-3-iodobenzene serve as intermediates, showcasing the synthetic versatility of halogenated benzenes in organic transformations, particularly in reactions leading to benzynes (Diemer, Leroux, & Colobert, 2011).

Molecular Structure Analysis

Investigations into the molecular structure of halogenated benzenes, such as 1,2,4,5-tetrafluorobenzene, reveal slight deviations from perfect symmetry, with detailed bond angles and lengths offering insights into the effects of halogenation on benzene ring structures (Schei, Almenningen, & Almlöf, 1984).

Chemical Reactions and Properties

Fluorobenzenes engage in various chemical reactions, with fluorine's electronegativity influencing reactivity. For instance, triazidation of trifluorobenzenes highlights the selective activation and substitution reactions that can be applied to synthesize novel compounds with potential applications in organic synthesis and materials science (Chapyshev & Chernyak, 2013).

Physical Properties Analysis

Halogenated benzenes' physical properties, including crystalline structure and phase behavior, are significantly influenced by their halogen substituents. Studies on compounds like 1,3,5-trichloro-2,4,6-trifluorobenzene using X-ray and neutron diffraction techniques provide valuable data on molecular orientation, internal vibrations, and structural changes at low temperatures (Chaplot, McIntyre, Mierzejewski, & Pawley, 1981).

Scientific Research Applications

Synthesis of Derivatives

1,5-Dibromo-2,4-difluoro-3-iodobenzene is utilized in the synthesis of various derivatives through regioselective bromination and halogen/metal permutations. This compound acts as an intermediate in synthesis sequences, showcasing its utility in organic transformations, particularly those involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Fluorination Effects in Photodissociation Dynamics

The UV photochemistry of various fluorinated iodobenzenes, including 1,5-Dibromo-2,4-difluoro-3-iodobenzene, has been studied. These investigations into the effects of fluorination on photodissociation dynamics contribute significantly to the understanding of the chemical behavior of halogenated benzenes (Murdock, Crow, Ritchie, & Ashfold, 2012).

Vibrational Spectra Analysis

1,5-Dibromo-2,4-difluoro-3-iodobenzene has been analyzed for its vibrational spectra using Fourier Transform Infrared (FT-IR) and Raman Spectroscopy. This analysis is crucial for understanding the molecular structures and vibrational frequencies, contributing to the field of molecular spectroscopy (Seshadri & Padmavathy, 2017).

Chemical Modification of Erythrocytes

In biological research, 1,5-Dibromo-2,4-difluoro-3-iodobenzene has been used to modify erythrocyte membranes. This compound's ability to cross-link the membrane and increase its strength has implications for understanding cellular biology and membrane chemistry (Berg, Diamond, & Marfey, 1965).

Novel Compound Synthesis

Research has also focused on synthesizing novel compounds from 1,5-Dibromo-2,4-difluoro-3-iodobenzene. This includes the creation of new molecular structures with potential therapeutic applications, demonstrating the compound's versatility in drug discovery and chemical synthesis (Wang, Li, Pu, Nie, Lv, & Li, 2008).

Crystal Structure Analysis

The crystal and molecular structures of related dibromo-iodo-benzenes have been studied, providing insights into the structural details and interactions of such halogenated compounds. These studies are fundamental in the field of crystallography and materials science (Schmidbaur, Minge, & Nogai, 2004).

Enzyme Interaction Studies

1,5-Dibromo-2,4-difluoro-3-iodobenzene has been used to study its interaction with the Escherichia coli tryptophan synthetase α subunit. Such biochemical research contributes to our understanding of enzyme activities and protein chemistry (Hardman & Hardman, 1971).

Safety And Hazards

The safety information available indicates that 1,5-Dibromo-2,4-difluoro-3-iodobenzene may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name |

1,5-dibromo-2,4-difluoro-3-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F2I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZXRRIPHIFRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)I)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dibromo-2,4-difluoro-3-iodobenzene | |

CAS RN |

679836-60-3 | |

| Record name | 1,5-Dibromo-2,4-difluoro-3-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)

![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)

![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B2487790.png)

![3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2487791.png)